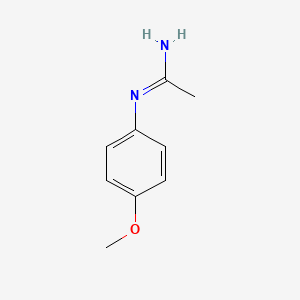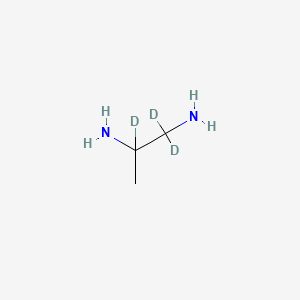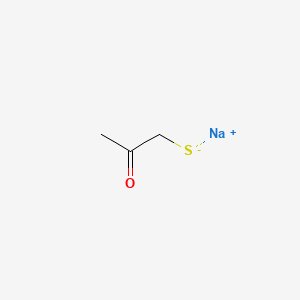
4-((Pyridin-2-ylmethylamino)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Pyridin-2-ylmethylamino)methyl)benzonitrile is an organic compound that features a benzonitrile moiety substituted with a pyridin-2-ylmethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Pyridin-2-ylmethylamino)methyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further functionalization. One green synthetic route involves using ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts . The reaction conditions often include a temperature of 120°C and a reaction time of 2 hours.
Industrial Production Methods
Industrial production methods for benzonitrile derivatives often involve the cyanation of benzene halides, ammoxidation of toluene, or the reaction of benzoic acid with urea . These methods are scalable and can be adapted for the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Pyridin-2-ylmethylamino)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, pyridine, and titanium tetrachloride . Reaction conditions vary depending on the desired product but often involve moderate temperatures and specific catalysts.
Major Products
The major products formed from these reactions include various substituted benzonitriles, amines, and other functionalized derivatives.
Applications De Recherche Scientifique
4-((Pyridin-2-ylmethylamino)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent sensor for metal ions.
Medicine: Explored for its antiviral properties and potential as an inhibitor of specific enzymes.
Industry: Utilized in the production of advanced materials, including liquid crystals and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 4-((Pyridin-2-ylmethylamino)methyl)benzonitrile involves its interaction with molecular targets such as enzymes and metal ions. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include the formation of stable complexes with metal ions or the disruption of enzyme function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((Pyridin-2-ylmethyl)amino)methyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile:
Uniqueness
4-((Pyridin-2-ylmethylamino)methyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor make it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H13N3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
4-[(pyridin-2-ylmethylamino)methyl]benzonitrile |
InChI |
InChI=1S/C14H13N3/c15-9-12-4-6-13(7-5-12)10-16-11-14-3-1-2-8-17-14/h1-8,16H,10-11H2 |
Clé InChI |
CUQWDIKHZZVUJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CNCC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-chlorophenyl)propan-2-yl]-1H-indazole](/img/structure/B13859107.png)



![5-[Hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B13859127.png)
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13859132.png)



![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B13859154.png)
![Ethyl 2-(Oxazol-5-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13859155.png)


